3,4-Dimethoxybenzaldehyde O~1~-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime is a complex organic compound that combines the structural features of 3,4-dimethoxybenzaldehyde and a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivative
Preparation Methods
The synthesis of 3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime typically involves multiple steps:
Synthesis of 3,4-Dimethoxybenzaldehyde: This can be achieved through the methylation of protocatechualdehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivative: This involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.
Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime undergoes various chemical reactions:
Scientific Research Applications
3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions in biological systems.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime can be compared with similar compounds:
Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives:
Properties
Molecular Formula |
C26H26N6O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C26H26N6O3/c1-17-18(2)31(14-19-8-6-5-7-9-19)25-24(17)26-29-23(30-32(26)16-27-25)15-35-28-13-20-10-11-21(33-3)22(12-20)34-4/h5-13,16H,14-15H2,1-4H3/b28-13+ |
InChI Key |
VDZCGDZQPUCALX-XODNFHPESA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.